Furo[2,3-B]benzofuran
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Overview
Description
Furo[2,3-B]benzofuran is a heterocyclic compound that features a fused ring system consisting of a furan ring and a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Furo[2,3-B]benzofuran can be synthesized through various methods. One notable approach involves the Wittig olefination–Claisen rearrangement, which has been successfully applied to develop a novel protocol for the synthesis of the dihydrothis compound and this compound ring systems . Another method includes the photochemical synthesis of novel naphtho[1,2-B]benzofuran derivatives from 2,3-disubstituted benzofurans .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply. The use of metal-catalyzed reactions and photochemical processes could be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-B]benzofuran undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl lithiums, Mn(III)/Co(II) catalysts, and various bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit significant biological activities such as anticancer and antimicrobial properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of furo[2,3-B]benzofuran involves its interaction with specific molecular targets and pathways. For instance, furans containing a β-ketoester group at the 2-position undergo oxidative ring-opening to produce 1,4-dicarbonyl moieties, which can further cyclize to form biologically active compounds . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Furo[2,3-B]benzofuran can be compared with other similar compounds such as:
Benzofuran: A simpler structure with a single benzofuran ring, known for its antimicrobial and anticancer activities.
Naphtho[1,2-B]benzofuran: A more complex structure with additional fused rings, synthesized through photochemical methods.
Dibenzo[b,d]furan: Known for its significant biological activities, including anticancer and antimicrobial properties.
Properties
CAS No. |
247-12-1 |
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Molecular Formula |
C10H6O2 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
furo[2,3-b][1]benzofuran |
InChI |
InChI=1S/C10H6O2/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-6H |
InChI Key |
XEVFYXBGKOHDTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)OC=C3 |
Origin of Product |
United States |
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